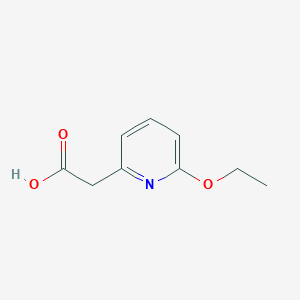
1,3-Dibromo-5-hexylbenzene
Vue d'ensemble
Description
1,3-Dibromo-5-hexylbenzene is a chemical compound with the molecular formula C12H16Br2 . It is used in various chemical reactions due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-hexylbenzene consists of a benzene ring with bromine atoms attached at the 1 and 3 positions and a hexyl group attached at the 5 position .Chemical Reactions Analysis
Although specific chemical reactions involving 1,3-Dibromo-5-hexylbenzene are not detailed in the retrieved papers, similar compounds such as 1,3-Dibromo-5,5-dimethylhydantoin (DBH) have been used in various chemical reactions . These reactions often involve the generation of bromine, which can react with other compounds .Applications De Recherche Scientifique
Synthesis and Polymer Research
1,3-Dibromo-5-hexylbenzene plays a significant role in the field of synthetic chemistry and polymer research. It serves as a key component or initiator in various polymerization processes. For instance, in the study by Cianga and Yagcı (2002), 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a compound similar to 1,3-Dibromo-5-hexylbenzene, was used as an initiator in the atom transfer radical polymerization of styrene, leading to the creation of novel polyphenylene with alternating polystyrene and hexyl side chains (Cianga & Yagcı, 2002). Additionally, similar brominated benzene derivatives were employed in the synthesis of poly(p-phenylene) graft copolymers with diverse side chains, showcasing their utility in creating polymers with specific properties (Cianga, Hepuzer, & Yagcı, 2002).
Organic Synthesis and Material Science
In organic synthesis and material science, derivatives of 1,3-Dibromo-5-hexylbenzene are crucial for the development of new materials and organic compounds. For example, Bae et al. (2010) utilized 2,6-dibromo-9,10-bis((4-hexylphenyl) ethynyl)anthracene, a compound structurally related to 1,3-Dibromo-5-hexylbenzene, in the synthesis of new anthracene-containing conjugated molecules for use in organic thin film transistors, demonstrating the potential of such compounds in electronic applications (Bae et al., 2010).
Environmental Applications
1,3-Dibromo-5-hexylbenzene and its derivatives also find applications in environmental science, particularly in the treatment of wastewater. Zhelovitskaya et al. (2020) conducted a study on the electrochemical destruction of 1,3-dihydroxybenzene, a compound related to 1,3-Dibromo-5-hexylbenzene, demonstrating its potential in effective wastewater treatment (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).
Orientations Futures
While specific future directions for 1,3-Dibromo-5-hexylbenzene are not mentioned in the retrieved papers, similar compounds such as 1,3-Dibromo-5,5-dimethylhydantoin are being studied for their potential uses in various fields, including water treatment and manufacturing of pharmaceuticals, biocides, resins, preservatives, and agrochemicals .
Propriétés
IUPAC Name |
1,3-dibromo-5-hexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKHKLCGQAELGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-hexylbenzene | |
CAS RN |
75894-97-2 | |
| Record name | 1,3-dibromo-5-hexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





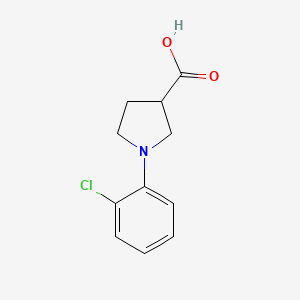
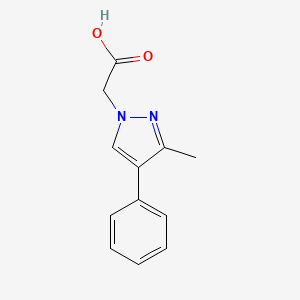



![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)
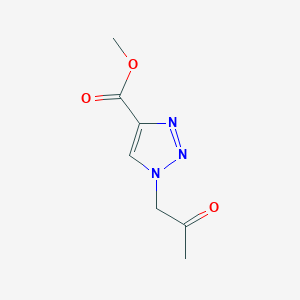
![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)
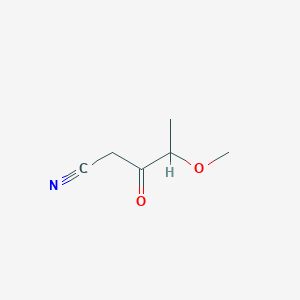
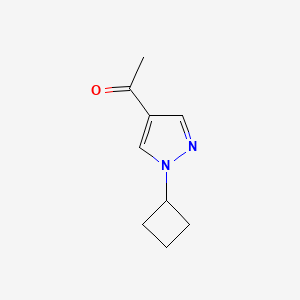
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)
